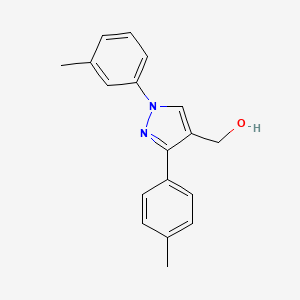

(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Beschreibung

BenchChem offers high-quality (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

618441-87-5 |

|---|---|

Molekularformel |

C18H18N2O |

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

[1-(3-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C18H18N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-11,21H,12H2,1-2H3 |

InChI-Schlüssel |

QCVZOLLKYKMPGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC(=C3)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermodynamic Stability of Pyrazole-4-Methanol Derivatives

Executive Summary

The pyrazole-4-methanol scaffold represents a critical "warhead precursor" and solubility-enhancing motif in modern kinase inhibitor design (e.g., Crizotinib intermediates). However, its thermodynamic profile is governed by a complex interplay between annular tautomerism, hydrogen-bond networking, and specific metabolic liabilities. This guide provides a rigorous analysis of the thermodynamic stability of pyrazole-4-methanol derivatives, distinguishing between solid-state lattice energy and solution-state reactivity. It offers actionable protocols for stability profiling, essential for preventing late-stage development failures due to polymorphism or oxidative degradation.

Theoretical Framework: The Tautomeric Equilibrium[1]

The thermodynamic stability of any N-unsubstituted pyrazole is dictated by its tautomeric state. For pyrazole-4-methanol, the equilibrium exists between the 1H- and 2H-isomers. Unlike C3- or C5-substituted pyrazoles, where steric and electronic factors heavily bias the equilibrium, the C4-substitution maintains a degree of symmetry that makes the tautomeric ratio highly sensitive to environmental factors (solvent polarity, pH, and temperature).

Electronic Influence of the C4-Hydroxymethyl Group

The hydroxymethyl group at C4 exerts a weak inductive electron-withdrawing effect (-I) but does not participate in direct resonance with the pyrazole ring.

-

Gas Phase: The 1H-tautomer is generally more stable by approx. 2.5–3.0 kcal/mol due to lone-pair repulsion minimization.

-

Solution Phase: The dipole moment of the solvent dictates the ratio. Polar solvents stabilize the more polar tautomer (often the 2H form if specific H-bonding occurs), but in the absence of asymmetric C3/C5 substituents, the 1H form remains dominant.

Visualization of Tautomeric & Solvation Pathways

Figure 1: Tautomeric equilibrium of pyrazole derivatives. The barrier to interconversion is low in protic solvents, leading to rapid exchange on the NMR time scale.

Solid-State Thermodynamics: Lattice Energy & Polymorphism

In the solid state, pyrazole-4-methanol derivatives do not exist as isolated molecules; they form robust hydrogen-bonded networks. The stability of the Active Pharmaceutical Ingredient (API) or intermediate is defined by the Lattice Energy (

Hydrogen Bonding Motifs

The presence of the -CH2OH group introduces a competitive H-bond donor/acceptor system alongside the pyrazole N-H/N: motif.

-

Catemers (Chains): The most thermodynamically stable polymorphs typically form infinite chains involving

interactions, cross-linked by -

Dimers: Metastable polymorphs often form cyclic dimers. These are kinetically favored during rapid precipitation but may convert to catemers over time (Ostwald ripening).

Thermal Decomposition Profile

Thermogravimetric Analysis (TGA) of pyrazole-4-methanol derivatives typically reveals a two-stage decomposition:

-

Stage 1 (Desolvation/Dehydration): 80°C – 120°C. Loss of lattice water or intramolecular dehydration to form a transient methylene-pyrazole species.

-

Stage 2 (Core Degradation): >220°C. Fragmentation of the pyrazole ring.

Table 1: Typical Thermal Events for Pyrazole-4-Methanol Derivatives

| Parameter | Typical Range | Thermodynamic Significance |

| Melting Point ( | 110°C – 160°C | High |

| Enthalpy of Fusion ( | 25 – 40 kJ/mol | Energy required to break the H-bond network. |

| Decomposition Onset | > 200°C | Indicates high thermal stability of the aromatic core. |

Solution-State Instability: Degradation Pathways

While the pyrazole core is robust, the 4-hydroxymethyl arm is the thermodynamic weak link in solution.

Oxidative Dehydrogenation

The primary degradation pathway is the oxidation of the primary alcohol to the aldehyde (pyrazole-4-carbaldehyde) and subsequently the carboxylic acid. This is thermodynamically driven (

Acid-Catalyzed Dehydration

Under acidic conditions, the hydroxyl group can be protonated and lost as water, generating a resonance-stabilized carbocation. This can lead to polymerization or reaction with nucleophilic solvents.

Figure 2: Primary degradation pathways. The aldehyde intermediate is particularly problematic as it can form Schiff bases with amine-containing drugs.

Experimental Protocols for Stability Profiling

To ensure the integrity of pyrazole-4-methanol derivatives, the following self-validating protocols must be employed.

Protocol A: Tautomeric Ratio Determination (Variable Temperature NMR)

-

Objective: Determine the energetic barrier to tautomerization.

-

Method:

-

Dissolve 10 mg of derivative in solvent of choice (DMSO-

for H-bond disruption, CDCl -

Acquire

H NMR spectra at 10°C intervals from 25°C to 80°C. -

Validation: Monitor the coalescence of C3-H and C5-H signals. If signals remain distinct at high T, the tautomer is locked (likely by steric bulk). If they coalesce, calculate the free energy of activation (

) using the Eyring equation.

-

Protocol B: Accelerated Stability Stress Testing

-

Objective: Identify the "weak link" (oxidation vs. hydrolysis).

-

Workflow:

-

Acid Stress: 0.1 N HCl, 60°C, 24h.

-

Base Stress: 0.1 N NaOH, 60°C, 24h.

-

Oxidative Stress: 3% H

O -

Analysis: HPLC-UV/MS (Gradient 5-95% ACN/Water + 0.1% Formic Acid).

-

Success Criteria: >99.0% recovery for robust scaffolds; <95% indicates need for formulation stabilization (e.g., antioxidants).

-

Strategic Molecular Design

To improve thermodynamic stability without sacrificing biological activity:

-

N-Methylation: Permanently locking the tautomer by methylating N1 prevents tautomeric shifts but alters the H-bond donor profile.

-

Fluorination: Introducing fluorine at the C3/C5 positions can modulate the pKa of the pyrazole NH, strengthening the lattice energy through enhanced electrostatic interactions.

-

Etherification: Converting the 4-methanol to a 4-methoxymethyl ether prevents oxidative degradation while maintaining the steric profile.

References

-

Alkorta, I., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

-

Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Journal of Organic Chemistry. Link

-

Benchchem Technical Support. (2023). Stability and Storage of Pyrazole Compounds. Benchchem. Link

-

Moreno-Mañas, M., et al. (2001).[1] Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry. Link

-

Radosavljevic Evans, I., et al. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole.[2] Acta Crystallographica Section E. Link

Sources

Structural Nomenclature and Synthetic Workflows for 1,3-Diarylpyrazole Alcohols: A Technical Guide

Diarylpyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. The structural functionalization of 1-m-tolyl-3-p-tolyl pyrazole alcohols introduces specific nomenclature challenges and synthetic complexities. This whitepaper provides a rigorous framework for the IUPAC nomenclature of these compounds and details a highly regioselective, self-validating synthetic workflow for their preparation.

PART 1: Deconstructing IUPAC Nomenclature Mechanics

The International Union of Pure and Applied Chemistry (IUPAC) Blue Book provides strict guidelines for naming functionalized heterocycles[1]. For a molecule containing a pyrazole core, two distinct aryl substituents, and an alcohol group, the nomenclature hierarchy is dictated by the precise location of the hydroxyl group[2].

The Heterocyclic Core and Indicated Hydrogen

The base parent structure is pyrazole. According to Hantzsch-Widman nomenclature principles retained by IUPAC, the numbering of the heterocyclic ring begins at the heteroatom bearing the hydrogen or substituent to lock the tautomeric state[3]. Thus, the nitrogen attached to the m-tolyl group is designated as N1, making the parent core a 1H-pyrazole [1].

Aryl Substituent Ordering

While "tolyl" is a retained trivial name, systematic nomenclature prefers "methylphenyl." The substituents are assigned locants based on the numbering of the pyrazole ring (N1, N2, C3, C4, C5):

-

Position 1: 3-methylphenyl (m-tolyl)

-

Position 3: 4-methylphenyl (p-tolyl)

Functional Group Priority: Ring vs. Side-Chain Alcohols

The principal functional group determines the parent suffix[2]. This creates two distinct nomenclature pathways:

-

Scenario A (Ring Alcohol): If the hydroxyl group is directly attached to the pyrazole ring (e.g., at C5), the pyrazole itself is the parent structure. The suffix "-ol" is appended, yielding the name 1-(3-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol .

-

Scenario B (Side-Chain Alcohol): If the hydroxyl group is located on an alkyl side chain (e.g., a hydroxymethyl group at C4), the longest carbon chain containing the -OH group becomes the parent[2]. The parent is methanol, and the entire diarylpyrazole system is treated as a complex substituent enclosed in brackets to isolate its internal numbering. The resulting name is [1-(3-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol .

Caption: IUPAC nomenclature decision tree for defining pyrazole alcohol parent structures.

PART 2: Regioselective Synthesis and Causality

Synthesizing 1,3-diarylpyrazole-4-alkanols requires a highly controlled, multi-step approach to avoid the formation of unwanted 1,5-diaryl regioisomers[4]. The most robust method involves a Knorr pyrazole synthesis followed by Vilsmeier-Haack formylation and subsequent reduction[5].

Mechanistic Causality

-

Knorr Cyclization: The condensation of an unsymmetrical 1,3-diketone with an arylhydrazine is prone to poor regioselectivity. However, utilizing glacial acetic acid as a catalyst selectively protonates the more sterically accessible carbonyl oxygen, increasing its electrophilicity. This directs the initial nucleophilic attack of the hydrazine's terminal nitrogen, locking the regiochemistry to form the 1,3-diaryl isomer[6][7].

-

Vilsmeier-Haack Formylation: The pyrazole ring is an electron-rich heterocycle. The nitrogen heteroatoms direct electrophilic aromatic substitution exclusively to the C4 position, which is the most nucleophilic carbon due to the resonance stabilization of the intermediate sigma complex[5].

-

Hydride Reduction: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because it provides a milder, self-limiting reduction of the aldehyde to the primary alcohol without risking over-reduction of the aromatic system or requiring strictly anhydrous conditions.

Caption: Three-step synthetic workflow for 1,3-diarylpyrazole-4-methanol derivatives.

PART 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of [1-(3-methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol . Every step includes a self-validating checkpoint to ensure process integrity and prevent the propagation of errors.

Step 1: Knorr Cyclization (Core Assembly)

-

Reaction: Dissolve 10 mmol of 1-(4-methylphenyl)butane-1,3-dione and 10.5 mmol of (3-methylphenyl)hydrazine in 30 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid.

-

Execution: Reflux the mixture at 80°C for 4 hours. The thermal energy overcomes the activation barrier for the dehydration of the transient hydroxypyrazolidine intermediate[4].

-

Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active diketone spot (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.4) validates successful cyclization.

-

Isolation: Concentrate in vacuo, quench with saturated NaHCO₃ to neutralize the acid catalyst, extract with dichloromethane (DCM), and recrystallize from hot ethanol.

Step 2: Vilsmeier-Haack Formylation

-

Reaction: Cool 5 mL of anhydrous DMF to 0°C under an inert atmosphere. Dropwise add 12 mmol of POCl₃. Stir for 30 minutes to generate the active Vilsmeier reagent.

-

Execution: Add a solution of the purified pyrazole core (8 mmol) dissolved in 5 mL DMF. Heat the reaction to 60°C for 4 hours[5].

-

Validation: Quench the reaction by pouring it over crushed ice. The immediate formation of a pale-yellow precipitate indicates successful formylation. TLC will show a highly polar shift due to the new aldehyde group.

-

Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF, and dry under a high vacuum.

Step 3: Reduction to Alcohol

-

Reaction: Suspend the pyrazole-4-carbaldehyde (5 mmol) in 20 mL of methanol at 0°C.

-

Execution: Slowly add NaBH₄ (7.5 mmol) in small portions to control the exothermic release. Stir for 2 hours at room temperature.

-

Validation: The evolution of hydrogen gas (bubbling) confirms active hydride transfer. Perform ¹H NMR on a crude aliquot: the complete disappearance of the aldehyde proton signal at ~9.9 ppm validates 100% conversion.

-

Isolation: Quench with saturated NH₄Cl to destroy excess NaBH₄. Extract with EtOAc, dry over anhydrous MgSO₄, filter, and evaporate to yield the final pyrazole alcohol.

PART 4: Quantitative Data & Characterization

To ensure reproducibility, reaction conditions for the Knorr cyclization must be strictly optimized. Table 1 demonstrates the causality between solvent/catalyst choices and regioselectivity.

Table 1: Reaction Optimization for Knorr Cyclization

| Solvent | Catalyst | Temperature | Regioselectivity (1,3- vs 1,5-isomer) | Yield (%) |

| Ethanol | None | 80°C | 60:40 | 45 |

| Ethanol | AcOH | 80°C | 95:5 | 88 |

| PEG-400 | None | 25°C | 80:20 | 72 |

| DMF | I₂ | 100°C | 90:10 | 81 |

Table 2: ¹H NMR Characterization Data (400 MHz, CDCl₃) for Target Molecule

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 8.10 | Singlet | 1H | Pyrazole C5-H |

| 7.75 | Doublet (J=8.0 Hz) | 2H | p-Tolyl Ar-H (ortho) |

| 7.60 | Singlet | 1H | m-Tolyl Ar-H (C2) |

| 7.50 | Doublet (J=7.8 Hz) | 1H | m-Tolyl Ar-H (C6) |

| 7.35 | Triplet (J=7.8 Hz) | 1H | m-Tolyl Ar-H (C5) |

| 7.25 | Doublet (J=8.0 Hz) | 2H | p-Tolyl Ar-H (meta) |

| 7.15 | Doublet (J=7.8 Hz) | 1H | m-Tolyl Ar-H (C4) |

| 4.65 | Singlet | 2H | -CH₂-OH (Hydroxymethyl) |

| 2.40 | Singlet | 3H | p-Tolyl -CH₃ |

| 2.38 | Singlet | 3H | m-Tolyl -CH₃ |

| 2.10 | Broad Singlet | 1H | -OH (Exchangeable) |

References

- IUPAC. "Blue Book chapter P-2 - IUPAC nomenclature." Queen Mary University of London.

- Lumen Learning. "14.2 Alcohols: Nomenclature and Classification." The Basics of General, Organic, and Biological Chemistry.

- ACD/Labs. "Rule B-3. Fused Heterocyclic Systems." Nomenclature of Organic Chemistry.

- JETIR. "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST." Journal of Emerging Technologies and Innovative Research.

- RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering.

- Benchchem. "A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher." Benchchem.

- METU. "Synthesis and biological evaluation of novel pyrazolic chalcone derivatives as novel hepatocellular carcinoma therapeutics." European Journal of Medicinal Chemistry.

Sources

- 1. Blue Book chapter P-2 [iupac.qmul.ac.uk]

- 2. 14.2 Alcohols: Nomenclature and Classification | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 5. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 6. jetir.org [jetir.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Regioselective synthesis of 1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl derivatives

Application Note: Regioselective Synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl Derivatives

Executive Summary

The 1,3,4-trisubstituted pyrazole architecture is a privileged scaffold in medicinal chemistry, frequently utilized in drug discovery programs due to its potent cytotoxicity against various cancer cell lines and its role in anti-inflammatory pathways[1]. Specifically, 1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl derivatives (such as the commercially relevant building block (1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol, CAS 618441-87-5) are highly valuable. This application note details a robust, field-proven, three-step synthetic protocol. By leveraging the Vilsmeier-Haack (VH) cyclization of arylhydrazones, this methodology guarantees absolute regioselectivity to yield high-purity pyrazole-4-carbaldehydes, followed by a controlled reduction to the corresponding methanols.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The Causality of Experimental Choices: Traditional syntheses of 1,3-diaryl-1H-pyrazoles via the condensation of 1,3-diketones with arylhydrazines notoriously suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers. To circumvent this, our protocol utilizes a Vilsmeier-Haack formylation-cyclization strategy[2].

By pre-forming the hydrazone intermediate from p-methylacetophenone and m-tolylhydrazine, the spatial arrangement of the aryl groups is locked. The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride)—generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—acts as a potent electrophile, attacking the

Self-Validating System: This synthetic route is designed to be self-validating. The transformation from hydrazone to pyrazole-4-carbaldehyde can be definitively confirmed via real-time TLC (disappearance of the highly polar hydrazone) and post-reaction ¹H NMR. The successful cyclization is marked by the disappearance of the hydrazone N-H proton and the emergence of a highly deshielded, sharp singlet between 9.98–10.02 ppm, corresponding to the new aldehyde group[1].

Experimental Workflows and Data Visualization

Synthetic workflow for 1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl derivatives.

Table 1: Stoichiometry and Reagent Equivalents

| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |

|---|---|---|---|

| p-Methylacetophenone | 134.18 | 1.0 | Primary Substrate |

| m-Tolylhydrazine HCl | 158.63 | 1.05 | Hydrazine source (Slight excess to drive condensation) |

| POCl₃ | 153.33 | 3.0 | Vilsmeier reagent precursor |

| DMF | 73.09 | 10.0 | Solvent & Reactant |

| NaBH₄ | 37.83 | 1.5 | Mild reducing agent |

Detailed Step-by-Step Protocols

Protocol A: Synthesis of the Hydrazone Intermediate

-

Charge: In a 250 mL round-bottom flask, dissolve p-methylacetophenone (10 mmol) in absolute ethanol (50 mL).

-

Addition: Add m-tolylhydrazine hydrochloride (10.5 mmol) followed by 3 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine.

-

Reaction: Reflux the mixture at 80 °C for 3-4 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the ketone spot is fully consumed.

-

Isolation: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Filter the precipitated yellow solid, wash thoroughly with cold ethanol, and dry under vacuum.

Protocol B: Vilsmeier-Haack Cyclization (Critical Safety Note: POCl₃ is highly reactive and toxic. Perform strictly in a fume hood under an inert atmosphere.)

-

Vilsmeier Reagent Preparation: Cool anhydrous DMF (100 mmol) in a flame-dried flask to 0 °C under nitrogen. Add POCl₃ (30 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the iminium salt.

-

Substrate Addition: Dissolve the hydrazone from Protocol A (10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Cyclization: Gradually warm the reaction to room temperature, then heat to 75 °C for 5 hours to drive the cyclization to completion[4].

-

Quenching: Cool the flask to room temperature and slowly pour the mixture into crushed ice (200 g) under vigorous stirring. Neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. Causality: Neutralization hydrolyzes the iminium intermediate to the final carbaldehyde and prevents acid-catalyzed degradation of the pyrazole ring.

-

Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to yield 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Mechanistic pathway of the Vilsmeier-Haack pyrazole cyclization.

Protocol C: Reduction to (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol

-

Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (5 mmol) in methanol (30 mL) and cool to 0 °C in an ice bath.

-

Reduction: Add NaBH₄ (7.5 mmol) in small portions. Causality: Portion-wise addition manages the exothermic release of hydrogen gas, preventing solvent boil-over and ensuring a controlled reduction of the aldehyde without reducing the aromatic pyrazole double bonds.

-

Completion: Stir at room temperature for 1 hour. Quench the remaining hydride with water (10 mL).

-

Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (2 x 30 mL). Dry and concentrate to afford the target (1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol as a highly pure solid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the final synthesized derivative, validate the product against the following expected Nuclear Magnetic Resonance (NMR) shifts. The conversion of the aldehyde to the primary alcohol is definitively proven by the loss of the 9.9 ppm singlet and the appearance of the methylene doublet at ~4.7 ppm.

Table 2: Expected ¹H NMR Spectral Data for the Target Methanol Derivative

| Proton Environment | Multiplicity | Expected Shift (δ, ppm) | Integration |

|---|---|---|---|

| Pyrazole C5-H | Singlet | ~8.0 - 8.2 | 1H |

| Aromatic Protons | Multiplets | ~7.0 - 7.8 | 8H |

| -CH₂-OH (Methylene) | Doublet | ~4.6 - 4.8 | 2H |

| -OH (Hydroxyl) | Triplet (broad) | ~2.0 - 2.5 | 1H |

| Ar-CH₃ (p-tolyl) | Singlet | ~2.3 - 2.4 | 3H |

| Ar-CH₃ (m-tolyl) | Singlet | ~2.3 - 2.4 | 3H |

References

-

[1] Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Source: nih.gov. URL:

-

[4] Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Source: mdpi.com. URL:

-

[2] Recent Advances in Synthesis and Properties of Pyrazoles. Source: mdpi.com. URL:

-

[3] Comparative study of imidazole and pyrazole-based aldehydes. Source: benchchem.com. URL:

Sources

Reduction of pyrazole aldehydes to (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Application Note & Protocol

Topic: Selective Reduction of 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde to (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Abstract

This document provides a comprehensive guide for the selective reduction of the heterocyclic aldehyde, 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, to its corresponding primary alcohol, (1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol. The pyrazole moiety is a cornerstone in medicinal chemistry, and functional group transformations on this scaffold are critical for developing new therapeutic agents.[1] This guide delves into the strategic selection of sodium borohydride (NaBH₄) as a mild and chemoselective reducing agent, detailing the underlying reaction mechanism. A robust, step-by-step laboratory protocol is provided, covering the reaction setup, execution, work-up, and purification. Furthermore, expected analytical data for product validation and a summary of key reaction parameters are presented to ensure experimental reproducibility and success for researchers in organic synthesis and drug discovery.

Part I: Scientific Foundation and Strategic Approach

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets. The functionalization of the pyrazole core, such as the transformation of an aldehyde group to an alcohol, is a crucial step in modifying the polarity, solubility, and target-binding potential of a lead compound.

Synthesis of the Precursor Aldehyde

The starting material, 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is not commonly available commercially and is typically synthesized in the laboratory. The most prevalent and efficient method for introducing a formyl group at the C4 position of a 1,3-disubstituted pyrazole is the Vilsmeier-Haack reaction .[2][3][4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich heterocyclic rings.[6][7] The synthesis of the pyrazole aldehyde precursor is a critical first step before the reduction can be performed.

Rationale for Selecting Sodium Borohydride (NaBH₄)

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis. While several hydride-donating reagents can accomplish this, the choice of reagent is dictated by the overall functionality of the substrate.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids.[8] Its high reactivity makes it less selective and requires strictly anhydrous conditions and a more complex work-up procedure.

-

Sodium Borohydride (NaBH₄): A significantly milder and more selective reducing agent.[9][10] It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, or carboxylic acids under standard conditions.[8][11] This chemoselectivity is highly advantageous, as it allows for the targeted reduction of the aldehyde without affecting other potentially sensitive functional groups in the molecule. Furthermore, NaBH₄ is safer to handle and can be used in protic solvents like methanol or ethanol.[12]

For the reduction of 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, NaBH₄ is the superior choice. It provides the necessary reducing power for the aldehyde-to-alcohol conversion while ensuring the integrity of the pyrazole ring and any other functional groups, offering a clean, high-yielding reaction.

Reaction Mechanism

The reduction of the pyrazole aldehyde with NaBH₄ proceeds via a nucleophilic addition mechanism in two key steps:[9][12]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The resulting alkoxide intermediate is then protonated during the reaction or upon work-up (typically with water or a mild acid) to yield the final primary alcohol product, (1-m-tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Part II: Detailed Experimental Protocol

This protocol outlines the procedure for the reduction of 500 mg of the starting aldehyde. The reaction can be scaled as needed, with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | >95% Purity | Custom Synthesis |

| Sodium Borohydride (NaBH₄) | Reagent Grade, >98% | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Deionized Water (H₂O) | --- | --- |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | --- | --- |

| Brine (Saturated NaCl solution) | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | --- |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Glass funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (500 mg, 1.0 eq).

-

Dissolution: Add anhydrous methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon adding the NaBH₄.

-

Addition of NaBH₄: While stirring vigorously, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will be observed. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should be more polar (lower Rf) than the starting aldehyde spot.

-

Quenching: Once the reaction is complete (disappearance of the starting material by TLC), carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

-

Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow Diagram

Caption: Experimental workflow for the reduction of pyrazole aldehyde.

Part III: Data and Characterization

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry (NaBH₄) | 1.5 - 2.0 equivalents | Ensures complete consumption of the aldehyde. |

| Solvent | Anhydrous Methanol | Excellent solvent for both substrate and reagent; facilitates protonation.[8] |

| Temperature | 0 °C initially, then room temperature (RT) | Controls initial exotherm and prevents side reactions. |

| Reaction Time | 1.5 - 2.5 hours | Typically sufficient for complete conversion. |

| Work-up | Aqueous quench followed by liquid-liquid extraction | Standard procedure to remove inorganic salts and isolate the product. |

| Expected Yield | 85 - 95% (after purification) | This reaction is generally high-yielding. |

Expected Analytical Characterization

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Disappearance of the aldehyde proton (CHO) signal around δ 9.8-10.0 ppm.

-

Appearance of a singlet or doublet for the new methylene protons (CH₂ OH) around δ 4.5-4.8 ppm.

-

Appearance of a broad singlet or triplet for the hydroxyl proton (OH ) around δ 1.5-3.0 ppm (this peak may be exchangeable with D₂O).

-

Aromatic protons (Ar-H) signals will remain in the δ 7.0-7.8 ppm region.

-

Methyl protons (-CH₃) will appear as singlets around δ 2.4 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Disappearance of the aldehyde carbonyl carbon signal around δ 185-190 ppm.

-

Appearance of the new methylene carbon signal (C H₂OH) around δ 55-65 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

Disappearance of the sharp aldehyde C=O stretch around 1670-1690 cm⁻¹.

-

Appearance of a broad O-H stretch around 3200-3500 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ for C₁₈H₁₈N₂O.

-

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Reductions using NaBH4, LiAlH4. Lumen Learning - Organic Chemistry II. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

-

Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information (PMC). [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

-

Natural and Biomimetic Antitumor Pyrazoles, A Perspective. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. National Center for Biotechnology Information (PMC). [Link]

-

Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation. The Journal of Organic Chemistry. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

-

Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. ACS Publications. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Using (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol as a pharmaceutical intermediate

(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is a strategically important intermediate for pharmaceutical R&D. Its diarylpyrazole core provides a proven pharmacophore, while the C4-hydroxymethyl group offers a versatile handle for extensive chemical modification. The protocols provided herein offer robust and reproducible methods for the synthesis and derivatization of this compound, enabling the efficient exploration of chemical space in the pursuit of novel therapeutics targeting a wide range of diseases, from inflammation to cancer. [1][11]

References

- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

- ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.

- Patil, S., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.

- Bercu, V. E., et al. (2010). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules.

- Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

- El-Sayed, N. N. E., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry.

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Al-wsmerly, H. A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.

- Van der Veken, P., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules.

- ResearchGate. Synthesis of 1,3-diaryl pyrazole derivatives and evaluation of anticonvulsant and antimicrobial activities | Request PDF.

- ResearchGate. Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles | Request PDF.

- Nepal Journals Online. (2025, March 31). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine.

- Sharma, G., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.

- Chen, J., et al.

- Sigma-Aldrich. 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde AldrichCPR.

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

Application Note: Microwave-Assisted Synthesis of (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol

Introduction & Scientific Rationale

The 1,3-diarylpyrazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of anti-inflammatory, antimicrobial, and anticancer agents[1]. Specifically, (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-87-5) serves as a critical building block for advanced molecular hybrids and active pharmaceutical ingredients (APIs)[2].

Traditionally, the synthesis of pyrazole-4-carbaldehydes (the direct precursors to the target methanol) via the Vilsmeier-Haack reaction requires prolonged thermal heating (12–24 hours), often resulting in poor yields, incomplete cyclization, and significant degradation by-products[3]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations. By utilizing direct dielectric heating, MAOS rapidly and uniformly activates the reaction mixture, drastically reducing reaction times to minutes while enhancing chemoselectivity and overall yield[4].

Mechanistic Insights & Causality

The synthesis proceeds via a robust, three-step self-validating sequence. As a scientist, understanding the mechanistic causality behind each step is critical for successful scale-up and troubleshooting:

-

Hydrazone Condensation : p-Methylacetophenone and m-tolylhydrazine hydrochloride undergo an acid-catalyzed condensation. The catalytic acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.

-

Microwave-Assisted Vilsmeier-Haack Cyclization : This is the critical transformation. Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to generate the highly electrophilic Vilsmeier reagent (chloroiminium ion)[5]. The hydrazone undergoes double formylation at the methyl carbon and subsequent intramolecular cyclization[6]. Microwave irradiation selectively heats the highly polar intermediate states, lowering the activation energy barrier for the cyclization step and preventing the thermal degradation typically seen in conventional heating[3].

-

Chemoselective Reduction : The resulting 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is reduced using sodium borohydride (NaBH4). The hydride selectively attacks the highly electrophilic aldehyde carbon, yielding the primary alcohol without reducing the aromatic pyrazole double bonds.

Three-step synthetic workflow for (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Experimental Protocols

Materials and Equipment

-

Reagents : p-Methylacetophenone, m-Tolylhydrazine hydrochloride, POCl3, anhydrous DMF, NaBH4, glacial acetic acid, absolute ethanol, methanol.

-

Equipment : Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and sealed pressure vials.

Step 1: Synthesis of the Hydrazone Intermediate

-

Charge : In a 100 mL round-bottom flask, dissolve p-methylacetophenone (10 mmol) and m-tolylhydrazine hydrochloride (10.5 mmol) in absolute ethanol (30 mL).

-

Catalyze : Add 3–5 drops of glacial acetic acid.

-

Causality: Mild acidic conditions are essential to activate the carbonyl without completely protonating the nucleophilic hydrazine nitrogen, which would stall the reaction.

-

-

Reflux : Heat the mixture to reflux for 2 hours. Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 8:2).

-

Isolate : Cool the reaction to 0 °C. Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

Caution: POCl3 is highly reactive and corrosive. Perform strictly in a fume hood.

-

Vilsmeier Reagent Preparation : In a 30 mL microwave-safe pressure vial, cool anhydrous DMF (120 mmol, ~9.3 mL) to 0 °C. Dropwise add POCl3 (40 mmol, ~3.7 mL) under an argon atmosphere[5]. Stir for 15 minutes until the pale-yellow chloroiminium complex forms.

-

Addition : Slowly add the hydrazone intermediate (10 mmol) from Step 1 to the vial.

-

Microwave Irradiation : Seal the vial. Irradiate at 150 W, ramping the temperature to 90 °C, and hold for 15 minutes.

-

Causality: Closed-vessel microwave heating allows for superheating and rapid energy transfer directly to the polar iminium intermediates, driving the cyclization to completion in a fraction of the thermal time[3].

-

-

Quench & Isolate : Cool the vial to room temperature. Pour the mixture over crushed ice (100 g) and neutralize with saturated NaHCO3 to pH 7. Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization (ethanol) to yield the pyrazole-4-carbaldehyde.

Mechanistic pathway of the microwave-assisted Vilsmeier-Haack cyclization.

Step 3: Reduction to (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol

-

Dissolve : Suspend the pyrazole-4-carbaldehyde (5 mmol) in methanol (20 mL) and cool to 0 °C in an ice bath.

-

Reduce : Add NaBH4 (7.5 mmol) in small portions over 10 minutes.

-

Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents over-reduction or unwanted side reactions.

-

-

React : Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 1 hour. Confirm aldehyde consumption via TLC.

-

Workup : Quench the excess NaBH4 with water (10 mL). Extract the aqueous layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent to afford the target methanol.

Data Presentation & Quality Control

Comparative Yield and Time Analysis (Step 2)

To validate the efficiency of the microwave protocol, the table below summarizes the optimization parameters compared to conventional thermal heating[3].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (LC-MS) |

| Conventional Thermal | 90 | 12 - 18 hours | 45 - 55 | < 85% (By-products) |

| Microwave-Assisted | 90 | 15 minutes | 82 - 88 | > 95% |

Expected Analytical Characterization

For the final product, (1-m-Tolyl-3-p-tolyl-1H-pyrazol-4-yl)methanol:

| Technique | Expected Signals / Observations |

| 1H NMR (CDCl3) | δ 8.05 (s, 1H, pyrazole-CH), 7.75-7.10 (m, 8H, Ar-H), 4.65 (s, 2H, -CH2OH), 2.40 (s, 3H, p-tolyl-CH3), 2.35 (s, 3H, m-tolyl-CH3). |

| IR (KBr) | ~3350 cm⁻¹ (O-H stretch, broad), 2920 cm⁻¹ (C-H aliphatic), 1605 cm⁻¹ (C=N stretch). |

| LC-MS (ESI+) | m/z [M+H]+ calculated for C18H19N2O: 279.15; Found: 279.2. |

References

-

Title : Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents Source : nih.gov URL : 1

-

Title : 90152-72-0,848436-19-1,936940-09-9,1007540-98-8,618441-87-5,1396762-23-4,84547-62-6,612511-81-6 Supplier | ORGMETAL Source : orgmetal.com URL : 2

-

Title : Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes Source : researchgate.net URL : 3

-

Title : Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry Source : ajrconline.org URL : 4

-

Title : Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source : arkat-usa.org URL : 5

-

Title : Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source : chemmethod.com URL : 6

Sources

- 1. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 90152-72-0,848436-19-1,936940-09-9,1007540-98-8,618441-87-5,1396762-23-4,84547-62-6,612511-81-6 Supplier | ORGMETAL [orgmetal.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chemmethod.com [chemmethod.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Welcome to the technical support guide for the synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and systematically improve your product yield and purity.

The synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is a sequential three-stage process. It begins with the formation of the core pyrazole heterocycle, followed by C4-formylation using the Vilsmeier-Haack reaction, and concludes with the reduction of the resulting aldehyde to the target alcohol. Each stage presents unique challenges that can impact the overall yield. This guide breaks down the process, offering solutions grounded in established chemical principles.

Overall Synthetic Workflow

The pathway from starting materials to the final product is illustrated below. Success relies on optimizing each individual step.

Caption: Synthetic pathway for (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this three-step synthesis?

A realistic overall yield ranges from 40% to 60%, contingent on the successful optimization of each step. The Vilsmeier-Haack formylation and the initial cyclocondensation are often the most variable steps. Yields for individual steps can be as high as 80-95% under optimized conditions.[1][2]

Q2: How critical is the purity of the starting materials?

The purity of the initial reactants, particularly the 1-(p-tolyl)butane-1,3-dione and m-tolylhydrazine, is paramount. Impurities can lead to significant side product formation, especially during the cyclocondensation step, which complicates purification and lowers yield.[3] It is recommended to use starting materials with >98% purity.

Q3: Which analytical techniques are best for monitoring reaction progress?

Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring of each step.[3][4] Use a mobile phase such as ethyl acetate/hexanes. For detailed characterization of intermediates and the final product, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[5]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, recent advancements in pyrazole synthesis focus on green chemistry principles.[6] For the cyclocondensation step, catalysts like nano-ZnO in water or solvent-free conditions using recyclable catalysts can be explored.[1][7][8] Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption compared to conventional heating.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Follow the decision tree to diagnose and resolve low-yield problems.

Caption: Decision tree for troubleshooting low product yield.

Step 1: Synthesis of 1-m-tolyl-3-p-tolyl-1H-pyrazole

Q: My reaction shows very low conversion to the pyrazole product, with starting materials still present.

A: This often points to issues with reaction conditions or reactant quality.

-

Cause: Insufficient activation or reaction time. The cyclocondensation of a 1,3-diketone and a hydrazine is often acid-catalyzed.[1]

-

Solution:

-

Catalyst: Ensure a catalytic amount of a weak acid, like glacial acetic acid, is present in the reaction mixture.

-

Temperature & Time: If running at room temperature, consider gently heating the reaction to reflux (depending on the solvent) and extending the reaction time. Monitor progress every hour using TLC.[3][4]

-

Solvent: Ethanol is a common solvent, but if solubility is an issue, consider alternatives. Aprotic dipolar solvents can sometimes yield better results.[3]

-

Reagent Purity: Verify the purity of your m-tolylhydrazine, as it can degrade upon storage.

-

Q: I've formed a product, but NMR analysis shows a mixture of two isomers. How can I improve regioselectivity?

A: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two regioisomers. Controlling the reaction conditions is key to favoring the desired product.

-

Cause: The two carbonyl groups of the diketone have similar reactivity, leading to nucleophilic attack by the hydrazine at both sites.

-

Solution:

-

Temperature Control: Lowering the reaction temperature often increases selectivity. Start the reaction at 0-10 °C and allow it to slowly warm to room temperature.[4]

-

Controlled Addition: Add the m-tolylhydrazine solution dropwise to the solution of the diketone. This slow addition can help manage the reaction exotherm and improve selectivity.[4]

-

Purification: If isomer formation is unavoidable, careful column chromatography is typically required for separation.[1][4]

-

Step 2: Vilsmeier-Haack Formylation

Q: My formylation reaction is sluggish or incomplete, even after several hours.

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the reactivity of both the pyrazole and the Vilsmeier reagent.[10]

-

Cause: Insufficiently reactive Vilsmeier reagent or a deactivated pyrazole ring.

-

Solution:

-

Reagent Preparation: Prepare the Vilsmeier reagent (from POCl₃ and DMF) at 0 °C and use it promptly. Ensure both POCl₃ and DMF are anhydrous.

-

Stoichiometry: Use a slight excess (1.5 to 3 equivalents) of the Vilsmeier reagent to drive the reaction to completion.[11]

-

Temperature: After adding the pyrazole at a low temperature, the reaction often needs to be heated (e.g., 60-90 °C) for a period to ensure full conversion.[5][12] Monitor by TLC.

-

Q: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.

A: This indicates degradation, often due to poor temperature control.

-

Cause: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent and its initial reaction with the pyrazole.[4] Uncontrolled temperature spikes can lead to polymerization and degradation.

-

Solution:

-

Strict Temperature Control: Prepare the Vilsmeier reagent in an ice bath (0 °C). Add the pyrazole substrate solution slowly while maintaining this low temperature.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen) can prevent oxidative side reactions that contribute to darkening.[4]

-

Step 3: Reduction to the Final Alcohol

Q: My TLC shows a persistent spot for the aldehyde intermediate after adding the reducing agent.

A: This signifies incomplete reduction.

-

Cause: Insufficient reducing agent or deactivated reagent.

-

Solution:

-

Reagent Quantity & Quality: Use a fresh bottle of sodium borohydride (NaBH₄). Add it in small portions to the cooled solution of the aldehyde in methanol or ethanol until TLC confirms the disappearance of the starting material. An excess of 1.5 to 2.0 equivalents is typical.

-

Temperature: While the initial addition should be done at a low temperature (0-10 °C) to control the reaction rate, allowing the mixture to stir at room temperature for an hour or two after the addition is complete can ensure full conversion.

-

Q: I'm having trouble isolating the final alcohol product. It seems to be water-soluble.

A: The final product has a hydroxyl group and nitrogen atoms, which can increase its polarity and water solubility compared to the intermediates.

-

Cause: Product partitioning into the aqueous layer during work-up.

-

Solution:

-

Solvent Evaporation: After quenching the reaction, first remove the organic solvent (e.g., methanol) under reduced pressure.

-

Extraction: Add water and extract multiple times with a more polar organic solvent like ethyl acetate or dichloromethane.

-

Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic phase before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

-

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 1-m-tolyl-3-p-tolyl-1H-pyrazole

-

Dissolve 1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (approx. 5 mol%).

-

In a separate flask, dissolve m-tolylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimal amount of water and add it to the reaction flask. Alternatively, use m-tolylhydrazine (free base, 1.05 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC (e.g., 30% ethyl acetate in hexanes). If the reaction is slow, heat to reflux for 2-4 hours until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.

-

Filter the crude product, wash with cold water, and dry. Purify further by recrystallization from ethanol or by column chromatography if isomers are present.

Protocol 2: Synthesis of 1-m-tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

-

In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[5]

-

Dissolve 1-m-tolyl-3-p-tolyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 70-80 °C for 2-4 hours. Monitor the reaction by TLC.[10]

-

Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice.

-

Neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude aldehyde. Recrystallize from ethanol if necessary.

Protocol 3: Synthesis of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

-

Suspend the pyrazole-4-carbaldehyde (1.0 eq) in methanol and cool the flask to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

-

Cool the flask again, and slowly add water to quench any unreacted NaBH₄.

-

Remove the methanol under reduced pressure.

-

Add more water to the residue and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final alcohol product. Purify by column chromatography if needed.

Section 4: Data Summary

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield | Key Challenges |

| 1. Ring Formation | 1,3-Diketone, Hydrazine | Ethanol | 25-80 °C | 75-90% | Regioselectivity, Purification |

| 2. Formylation | POCl₃, DMF | DMF | 0 °C to 80 °C | 70-85% | Exotherm control, Degradation |

| 3. Reduction | NaBH₄ | Methanol | 0 °C to 25 °C | 90-98% | Incomplete reaction, Product Isolation |

References

- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.

- Google Patents. (2009).

- BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis. BenchChem Technical Support.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 0-0.

- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

- Academia.edu. (n.d.).

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.

- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- BenchChem. (2025).

- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.

- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

- Wiley Online Library. (2025).

- MDPI. (2023).

- MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.

- National Journal of Pharmaceutical Sciences. (2021).

- ResearchGate. (2025).

- Google Patents. (n.d.). EP1767528A1 - Process for producing 5-hydroxy-4-thiomethylpyrazole compound.

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- PMC. (n.d.).

- Organic Syntheses. (2026). 4 - Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 4-Methylpyrazole synthesis.

- Chemical Methodologies. (2023).

- Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.

- Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl).

- ResearchGate. (n.d.).

- PMC. (n.d.).

- ACS Publications. (n.d.).

- Asian Journal of Chemistry. (n.d.).

- Semantic Scholar. (n.d.).

- Sigma-Aldrich. (n.d.). 3-p-Tolyl-1H-pyrazole.

- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Catalyst Removal for (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with removing residual metal catalysts from samples of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol. The synthesis of complex N-heterocyclic molecules often relies on powerful cross-coupling reactions, which frequently utilize palladium, copper, or nickel catalysts.[1][2] While essential for synthesis, these metals must be rigorously removed from the final Active Pharmaceutical Ingredient (API) to meet stringent regulatory standards and ensure patient safety.[3][4]

This document is structured to provide both immediate troubleshooting solutions for common problems and a deeper understanding of the principles behind effective purification strategies.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Problem 1: High levels of palladium (>10 ppm) are detected by ICP-MS in the final product after standard silica gel chromatography.

Probable Cause: The residual palladium from the synthesis is likely present in multiple forms, including highly soluble colloidal Pd(0) nanoparticles or as a stable complex with the pyrazole product itself. The nitrogen atoms in the pyrazole ring can act as ligands, forming a stable complex with palladium that co-elutes with the product during chromatography.[5] Standard silica chromatography may not be sufficient to break this interaction or effectively capture all palladium species.[6]

Solution Pathway: A multi-step approach combining chelation and adsorption is recommended.

Step-by-Step Protocol:

-

Initial Assessment: Dissolve a small, representative sample of the crude product in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)). The solution may have a faint grey or black tinge, indicating colloidal palladium.

-

Scavenger Screening (Batch Mode): The most effective solution is to employ a high-affinity metal scavenger. Thiol-functionalized silica (SiliaMetS Thiol) or trimercaptotriazine-functionalized silica (SiliaMetS DMT) are excellent starting points due to their strong affinity for palladium.[7][8]

-

Set up three small-scale trials (e.g., 100 mg of product).

-

Trial A: Add 5 equivalents (by weight, relative to the theoretical catalyst amount) of SiliaMetS Thiol.

-

Trial B: Add 5 equivalents of SiliaMetS DMT.

-

Trial C: Add 10 wt% activated carbon.[9]

-

Stir the mixtures at room temperature for 2-4 hours.[10] Monitor progress by taking small aliquots, filtering through a syringe filter, and analyzing via a rapid palladium detection method or ICP-MS.[11]

-

-

Optimization: Based on the screening results, select the most effective scavenger. You may need to optimize by adjusting the amount of scavenger, temperature (40-50°C can increase kinetics), and time.[8][12]

-

Scale-Up & Filtration: Once optimized, apply the conditions to the bulk batch. After the required stirring time, filter the mixture through a pad of Celite® to remove the scavenger and any adsorbed palladium. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

-

Final Polish: If necessary, the filtrate can then be passed through a standard silica gel plug or column to remove any remaining polar impurities. Concentrate the purified filtrate in vacuo to yield the final product.

-

Confirmation: Submit the final sample for ICP-MS analysis to confirm the palladium level is within the acceptable limit as defined by regulatory bodies like the ICH.[13]

Problem 2: The product appears colored (yellow, brown, or grey) even after purification attempts.

Probable Cause: Discoloration is often a sign of persistent, finely dispersed colloidal metal particles (Pd(0)) or the presence of oxidized, colored organic byproducts from the coupling reaction. These fine particles can pass through standard filters and may not be fully retained on a chromatography column.

Solution Pathway: Employ a combination of an adsorbent with a large surface area, like activated carbon, followed by filtration through a fine filter medium.

Step-by-Step Protocol:

-

Activated Carbon Treatment: Dissolve the colored product in a suitable solvent. Add 5-10% by weight of high-purity, low-ash activated carbon (e.g., Darco® KB-B).[5]

-

Stirring/Heating: Stir the suspension vigorously for 2-18 hours.[5] Gently heating to 40-50°C can improve the adsorption efficiency for some systems, but should be tested on a small scale first to ensure product stability.

-

Filtration: Prepare a filtration setup with a pad of Celite® (1-2 cm thick) over a filter paper in a Buchner funnel. This combination creates a fine filtration matrix.

-

Execution: Wet the Celite® pad with fresh solvent. Filter the activated carbon slurry through the pad. The filtrate should be colorless. If color persists, a second treatment may be necessary.

-

Product Recovery: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover all adsorbed product.[5] Be aware that some product loss due to irreversible adsorption on carbon is possible and should be quantified during process development.[5] Combine the filtrates and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual metal catalysts in APIs?

As a Senior Application Scientist, I must emphasize that adherence to regulatory guidelines is paramount. The primary global standard is the ICH Q3D Guideline for Elemental Impurities .[14][15] This guideline classifies elemental impurities based on their toxicity and likelihood of occurrence in the drug product.[16]

-

Palladium (Pd) , along with Platinum, Rhodium, Ruthenium, and Iridium, is a Class 2A element. These are considered route-dependent human toxicants with a high probability of being used in drug synthesis.[4][16]

-

The Permitted Daily Exposure (PDE) for these metals dictates the acceptable concentration in the final API.

The following table summarizes the key PDE values from the ICH Q3D guideline:

| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |

| Palladium (Pd) | 2A | 100 | 10 | 1 |

| Nickel (Ni) | 2A | 200 | 20 | 5 |

| Copper (Cu) | 3 | 3000 | 300 | 30 |

Source: ICH Q3D(R2) Guideline for Elemental Impurities[17]

The concentration limit in your API (in ppm) is calculated from the PDE and the maximum daily dose of your drug product. The formula is: Concentration (ppm) = PDE (µ g/day ) / Maximum Daily Dose ( g/day ) .[18]

Q2: How do I choose between using a metal scavenger, activated carbon, or chromatography?

The choice of purification method is system-dependent and requires careful consideration of efficiency, cost, scalability, and potential for product loss.[5][18]

Comparison of Primary Purification Methods

| Method | Primary Mechanism | Best For | Pros | Cons |

| Metal Scavengers | Chemisorption (Chelation)[19][20] | High-affinity removal of specific metals (e.g., Pd, Pt, Ru).[21] Effective when metals are complexed with the API. | Highly selective, minimal product loss, fast kinetics, easy filtration-based removal.[19][21] | Higher cost than bulk adsorbents, requires screening to find the optimal scavenger.[9] |

| Activated Carbon | Physisorption[5] | Removing color and bulk metal, especially colloidal forms.[9][22] | Low cost, high capacity, effective for a wide range of metals and organic impurities.[9] | Can be non-selective and may adsorb the desired product, leading to yield loss.[5] Can require large volumes of solvent for washing. |

| Chromatography | Adsorption | General purification from byproducts. Can remove some metal species. | Well-understood, can remove multiple impurities simultaneously. | Often insufficient for trace metal removal on its own, can be solvent-intensive and difficult to scale.[6][18] |

Q3: What analytical method should I use to quantify residual metals?

For regulatory compliance and accurate quantification at the parts-per-million (ppm) or parts-per-billion (ppb) level, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry standard and the technique of choice.[4][23]

-

Why ICP-MS? It offers extremely high sensitivity, a large linear dynamic range, and can analyze multiple elements in a single run.[4] This is crucial for meeting the stringent limits set by guidelines like ICH Q3D.[13][24]

-

Alternative Methods: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is also used and is very effective, though typically less sensitive than ICP-MS.[25][26] Atomic Absorption (AA) spectroscopy is another option but is generally slower as it analyzes one element at a time.[23]

Experimental Protocols

Protocol 1: Screening Metal Scavengers in Batch Mode

Objective: To efficiently identify the most effective scavenger for removing palladium from a solution of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Materials:

-

Crude product containing residual palladium.

-

Screening Kit of Metal Scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT, SiliaMetS Cysteine).[7][8]

-

High-purity activated carbon.

-

Anhydrous solvent (e.g., THF, Toluene, or DCM).

-

Small glass vials with stir bars.

-

Syringe filters (0.45 µm, PTFE).

-

ICP-MS for analysis.

Procedure:

-

Prepare Stock Solution: Dissolve a known quantity of your crude product in the chosen solvent to create a stock solution of known concentration (e.g., 20 mg/mL).

-

Aliquot: In separate, labeled vials, place 5 mL (100 mg of product) of the stock solution.

-

Add Scavengers:

-

To Vial 1, add SiliaMetS Thiol (e.g., 25-50 mg, representing 2.5-5 equivalents based on the initial catalyst loading).

-

To Vial 2, add SiliaMetS DMT (same amount as above).

-

To Vial 3, add Activated Carbon (10 mg, 10 wt%).

-

Vial 4 serves as a control (no scavenger).

-

-

Agitation: Place the vials on a magnetic stir plate and stir at a consistent rate at room temperature.

-

Sampling: At timed intervals (e.g., 1h, 2h, 4h, and overnight), pause stirring, withdraw ~0.2 mL of the solution using a syringe, and filter it through a syringe filter into a clean analysis vial.

-

Analysis: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the palladium concentration.

-

Evaluation: Plot the palladium concentration vs. time for each scavenger. The most effective scavenger will show the fastest and most complete removal of palladium. This data will guide the scaled-up purification process.

References

-